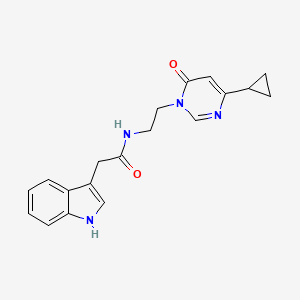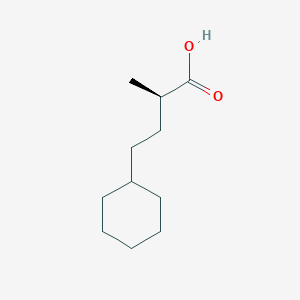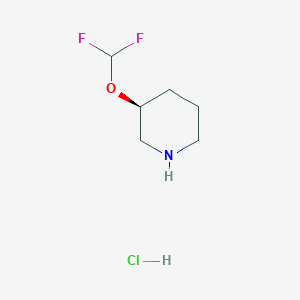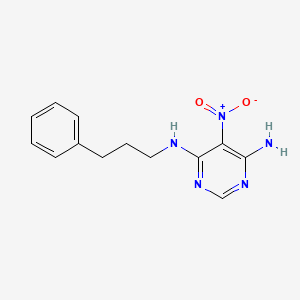
N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2-(1H-indol-3-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2-(1H-indol-3-yl)acetamide, commonly referred to as CPI-0610, is a novel small molecule inhibitor that has shown promising results in preclinical and clinical studies. It is a potent and selective inhibitor of bromodomain and extraterminal (BET) proteins, which play a crucial role in regulating gene expression. CPI-0610 has been shown to have potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders.
科学的研究の応用
Enzyme Interactions
Scientific research often explores how compounds interact with enzymes within the body. For instance, the study of acetaminophen's effects on enzyme families such as cytochrome P450 (CYP), cyclooxygenase (COX), and nitric oxide synthase (NOS) provides insights into how drugs can influence various physiological pathways without causing significant oxidative stress in humans (Trettin et al., 2014).
Mechanisms of Action
Understanding the mechanisms of action of compounds like acetaminophen, which has been found to inhibit COX activities selectively in the brain, helps researchers to develop drugs with targeted effects. This knowledge is crucial for designing medications that can modulate physiological processes such as inflammation or pain with minimal side effects (Cinteză et al., 2018).
Drug Metabolism and Pharmacokinetics
The study of how drugs are metabolized and processed by the body is another critical area of scientific research. For example, the pharmacokinetics of intravenous paracetamol in elderly patients provides valuable information on how age and other factors affect drug metabolism, which is essential for safe and effective drug use across different patient populations (Liukas et al., 2011).
Novel Therapeutic Applications
Research also explores novel therapeutic applications of compounds, such as the use of paracetamol for the treatment of patent ductus arteriosus in preterm neonates. Such studies expand the potential uses of existing drugs to treat conditions beyond their original indications (Terrin et al., 2014).
Safety and Toxicity Studies
Evaluating the safety and potential toxicity of compounds is a fundamental aspect of scientific research. Studies assessing the nephrotoxicity of antibiotics and their combinations with other drugs contribute to our understanding of how to minimize adverse effects while maximizing therapeutic benefits (Mondorf, 1979).
特性
IUPAC Name |
N-[2-(4-cyclopropyl-6-oxopyrimidin-1-yl)ethyl]-2-(1H-indol-3-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2/c24-18(9-14-11-21-16-4-2-1-3-15(14)16)20-7-8-23-12-22-17(10-19(23)25)13-5-6-13/h1-4,10-13,21H,5-9H2,(H,20,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPTLYIDUDDMKDU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=O)N(C=N2)CCNC(=O)CC3=CNC4=CC=CC=C43 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2-(1H-indol-3-yl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Imino-3-[(3-methoxyphenyl)methyl]-1,2,3,4-tetrahydroquinazolin-2-one](/img/structure/B2414412.png)

![5-Ethyl-2-[1-(5-fluoro-2-methoxyphenyl)sulfonylpiperidin-4-yl]oxypyrimidine](/img/structure/B2414417.png)



![N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pivalamide](/img/structure/B2414422.png)

![6-[5-[2-(2-Chlorophenyl)acetyl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile](/img/structure/B2414424.png)

![1-butyl-3-[(3-chlorophenyl)sulfonyl]-6-fluoro-7-(4-propylpiperazin-1-yl)quinolin-4(1H)-one](/img/structure/B2414430.png)

![2-(benzenesulfonyl)-N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]acetamide](/img/structure/B2414432.png)